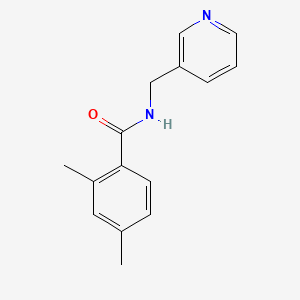![molecular formula C17H17ClN2O3 B6056467 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide](/img/structure/B6056467.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the brain and throughout the body. CP-47,497 has been the subject of much scientific research due to its potential therapeutic applications, as well as its use as a tool in the study of the endocannabinoid system.
Mecanismo De Acción
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide acts as an agonist of the CB1 and CB2 receptors, which are found in the brain and throughout the body. When it binds to these receptors, it activates them and produces a range of physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide has been shown to produce a range of biochemical and physiological effects in the body. These effects include the modulation of pain perception, the regulation of appetite, and the modulation of mood and emotions. N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide has also been shown to have anti-inflammatory and neuroprotective properties, which may make it useful in the treatment of a range of diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool in the study of the endocannabinoid system. However, one of the limitations of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide is that it is a synthetic compound, and therefore may not accurately reflect the effects of natural cannabinoids in the body. Additionally, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide has been shown to have some toxic effects in vitro, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide. One area of interest is the development of new drugs that target the CB1 and CB2 receptors, which may have therapeutic applications in the treatment of a range of diseases and conditions. Another area of interest is the study of the effects of cannabinoids on the immune system, which may have implications for the treatment of autoimmune diseases. Finally, there is ongoing research into the potential neuroprotective effects of cannabinoids, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide is typically synthesized using a multistep process that involves the condensation of a pyrrole and a furan, followed by a series of reactions that modify the resulting compound. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, and is therefore useful in the development of new drugs that target these receptors. N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide has also been used as a tool to study the effects of cannabinoids on various physiological processes, including pain, appetite, and mood.
Propiedades
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-3-1-2-12(8-14)4-6-20-10-15(9-16(20)21)19-17(22)13-5-7-23-11-13/h1-3,5,7-8,11,15H,4,6,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTNDLOZOJUGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetate](/img/structure/B6056392.png)
![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B6056393.png)
![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-methyl-2-propen-1-yl)-2-pyridinamine](/img/structure/B6056401.png)
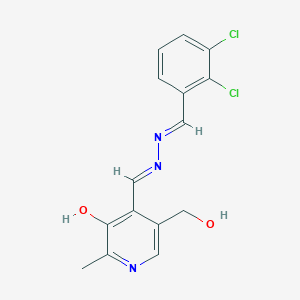
![4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one](/img/structure/B6056422.png)
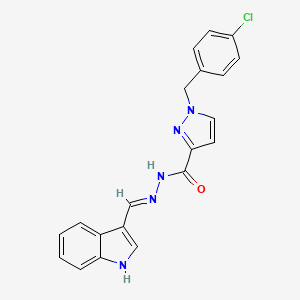
![2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)
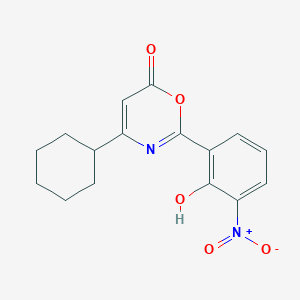
![1-(4-morpholinyl)-3-[3-({[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6056444.png)
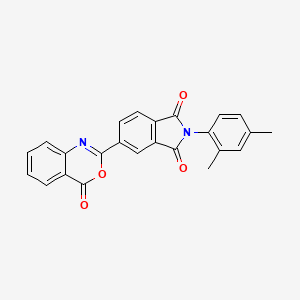
![8-allyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056449.png)
![1-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6056466.png)
![methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B6056471.png)
